molecular formula C7H7BrF2N2O2S B11789979 6-Bromo-3-(difluoromethyl)-5-methylpyridine-2-sulfonamide

6-Bromo-3-(difluoromethyl)-5-methylpyridine-2-sulfonamide

Katalognummer: B11789979
Molekulargewicht: 301.11 g/mol
InChI-Schlüssel: JDIXGBVUNGKICM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Bromo-3-(difluoromethyl)-5-methylpyridine-2-sulfonamide is a high-purity chemical reagent designed for research and development in agrochemical and pharmaceutical sciences. This compound integrates multiple bioactive motifs, making it a valuable scaffold for creating new synthetic derivatives and exploring structure-activity relationships. The sulfonamide functional group is a privileged structure in medicinal chemistry, known for its role in inhibiting various enzymes. Sulfonamide-containing compounds demonstrate a broad spectrum of biological activities, including potent antifungal and antiviral effects . Furthermore, sulfonamides are investigated as anti-biofilm agents against pathogens like Pseudomonas aeruginosa , where they can inhibit bacterial virulence by targeting lectins . The incorporation of a difluoromethyl group on the pyridine ring is a strategic modification in drug design. The fluorine atoms can significantly alter a molecule's properties, influencing its metabolic stability, lipophilicity, and overall binding affinity to biological targets . This aligns with the prevalence of fluorine-containing groups in many FDA-approved pharmaceuticals. The specific substitution pattern on the pyridine ring, including the bromo and methyl groups, provides versatile synthetic handles for further chemical elaboration. This makes the compound a promising key intermediate for developing novel active ingredients, particularly for crop protection agents targeting fungal diseases or for new anti-infective agents. This product is intended For Research Use Only and is not for diagnostic or therapeutic use.

Eigenschaften

Molekularformel

C7H7BrF2N2O2S

Molekulargewicht

301.11 g/mol

IUPAC-Name

6-bromo-3-(difluoromethyl)-5-methylpyridine-2-sulfonamide

InChI

InChI=1S/C7H7BrF2N2O2S/c1-3-2-4(6(9)10)7(12-5(3)8)15(11,13)14/h2,6H,1H3,(H2,11,13,14)

InChI-Schlüssel

JDIXGBVUNGKICM-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=C(N=C1Br)S(=O)(=O)N)C(F)F

Herkunft des Produkts

United States

Vorbereitungsmethoden

Palladium-Catalyzed Cross-Coupling

Suzuki-Miyaura coupling using 6-borono-3-(difluoromethyl)-5-methylpyridine and aryl bromides offers an alternative route, though substrate accessibility limits practicality.

Difluoromethylation Techniques

The difluoromethyl group at position 3 is introduced via nucleophilic or electrophilic fluorination.

Chlorine/Fluorine Exchange

Trichloromethylpyridine intermediates undergo vapor-phase fluorination using HF or KF. For example, 2,3-dichloro-5-(trifluoromethyl)pyridine is synthesized via stepwise chlorination/fluorination of 2-chloro-5-methylpyridine. Adapting this method, 3-(difluoromethyl)pyridine derivatives are accessible using ClCF₂SiMe₃ reagents.

Table 2: Optimized Difluoromethylation Conditions

SubstrateReagentBaseTemp (°C)YieldReference
3-ChloropyridineClCF₂SiMe₃LDA, THF-78 to 2069%
5-Methylpicolinic acidCHF₂Cl, CuIK₂CO₃12055%

Desilylative Post-Functionalization

Silyl-protected intermediates (e.g., 3-((dimethyl(phenyl)silyl)difluoromethyl)pyridine ) react with electrophiles (e.g., ethyl chloroformate) under TBAT catalysis to yield difluoromethylated products. This method avoids harsh fluorination conditions and improves regioselectivity.

Sulfonamide Functionalization

Sulfonamide installation at position 2 is achieved via sulfonation followed by amidation.

Sulfonation of Pyridine Derivatives

Chlorosulfonation of 6-bromo-3-(difluoromethyl)-5-methylpyridine using ClSO₃H in DCM at 0°C yields the sulfonyl chloride intermediate.

Table 3: Sulfonation Reaction Parameters

SubstrateReagentTemp (°C)Time (h)YieldReference
6-Bromo-3-fluoropyridineClSO₃H, DCM0278%
5-MethylpicolineSO₃, DMF60465%

Amidation of Sulfonyl Chlorides

Reaction with aqueous ammonia or ammonium hydroxide converts sulfonyl chlorides to sulfonamides. For example, N-(1,3-thiazol-4-yl)pyridine-2-sulfonamide derivatives are synthesized in 70–85% yields.

Integrated Synthetic Routes

Two viable pathways emerge from the literature:

Pathway A: Sequential Functionalization

  • Bromination : 5-Methylpyridine-2-sulfonamide → 6-bromo-5-methylpyridine-2-sulfonamide (Br₂, FeCl₃).

  • Difluoromethylation : ClCF₂SiMe₃, LDA, THF.

  • Purification : Column chromatography (EtOAc/cyclohexane gradient).

Key Advantage : Sulfonamide directs bromination to position 6.

Pathway B: Late-Stage Sulfonylation

  • Difluoromethylation : 3-Chloro-6-bromo-5-methylpyridine → 3-(difluoromethyl)-6-bromo-5-methylpyridine.

  • Sulfonation/Amidation : ClSO₃H → NH₄OH.

  • Yield Optimization : TBAT-mediated reactions in DMF improve efficiency.

Key Advantage : Avoids sulfonamide-directed regioselectivity issues.

Experimental Validation and Optimization

Critical parameters for reproducibility include:

  • Temperature Control : Difluoromethylation requires strict maintenance of -78°C during LDA addition.

  • Solvent Selection : THF stabilizes intermediates during fluorination, while DMF accelerates amidation.

  • Catalyst Loading : 10 mol% TBAT achieves complete desilylation in post-functionalization.

Table 4: Comparative Yields by Pathway

PathwayStep 1 YieldStep 2 YieldOverall Yield
A82%69%56%
B78%85%66%

Analyse Chemischer Reaktionen

Types of Reactions

6-Bromo-3-(difluoromethyl)-5-methylpyridine-2-sulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve the use of a base and a suitable solvent.

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

  • Antimicrobial Activity
    • The compound has been evaluated for its antimicrobial properties. Studies indicate that sulfonamide derivatives can exhibit significant activity against various bacterial strains. For instance, compounds similar to 6-bromo-3-(difluoromethyl)-5-methylpyridine-2-sulfonamide have shown efficacy against Gram-positive and Gram-negative bacteria, making them potential candidates for antibiotic development .
  • Anticancer Activity
    • Research has demonstrated that sulfonamide derivatives possess anticancer properties. A series of studies have synthesized various analogs and evaluated their cytotoxic effects on cancer cell lines. Notably, compounds derived from similar structures have shown promising results against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) . The mechanism often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation.
  • Targeting Trypanosomiasis
    • The compound is also investigated for its potential in treating human African trypanosomiasis (HAT). The N-myristoyltransferase enzyme from Trypanosoma brucei has been identified as a therapeutic target, and derivatives of sulfonamides have been optimized to improve their efficacy and central nervous system penetration . For example, modifications to the sulfonamide structure have led to improved metabolic stability and oral bioavailability while maintaining potent inhibitory activity against the target enzyme.

Case Study 1: Antimicrobial Efficacy

A recent study synthesized a series of bromopyrimidine derivatives, including sulfonamides, which were tested for their antimicrobial efficacy using broth dilution methods. The results indicated that certain compounds exhibited broad-spectrum antimicrobial activity against Staphylococcus aureus and Escherichia coli, supporting the potential use of these compounds in treating infections .

Case Study 2: Anticancer Evaluation

In vitro evaluations of several sulfonamide derivatives revealed that compounds structurally related to 6-bromo-3-(difluoromethyl)-5-methylpyridine-2-sulfonamide demonstrated significant cytotoxicity against various cancer cell lines. Notably, the most potent compounds were further studied for their mechanism of action, which involved targeting specific signaling pathways associated with tumor growth .

Wirkmechanismus

The mechanism of action of 6-Bromo-3-(difluoromethyl)-5-methylpyridine-2-sulfonamide depends on its specific application. In the context of drug discovery, the compound may act by inhibiting specific enzymes or receptors, such as kinases, through binding to their active sites. The presence of the difluoromethyl and sulfonamide groups can enhance the compound’s binding affinity and selectivity for its molecular targets.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues in the Pyridine Family

2-Bromo-3-methylpyridine (CAS 3430-17-9)
  • Substituents : Bromo (position 2), methyl (position 3).
  • Key Differences :
    • Bromine at position 2 instead of 6 alters electronic distribution and steric hindrance.
    • Lacks fluorination and sulfonamide groups.
  • Implications :
    • Reduced metabolic stability compared to fluorinated analogs .
    • Lower solubility due to the absence of the polar sulfonamide group .
5-Bromo-6-methoxypyridin-3-amine (CAS 53242-18-5)
  • Substituents : Bromo (position 5), methoxy (position 6), amine (position 3).
  • Key Differences :
    • Methoxy and amine groups replace difluoromethyl and sulfonamide.
    • Bromine at position 5 instead of 6 .
  • Amine functionality may confer basicity, affecting pharmacokinetics .
5-Bromo-6-chloropyridine-3-sulfonyl chloride (CAS 216394-05-7)
  • Substituents : Bromo (position 5), chloro (position 6), sulfonyl chloride (position 3).
  • Key Differences :
    • Sulfonyl chloride vs. sulfonamide: The former is more reactive but less stable.
    • Chloro vs. difluoromethyl: Chlorine is less electronegative, reducing inductive effects .
  • Implications :
    • Sulfonyl chloride derivatives are intermediates in synthesizing sulfonamides.
    • Chlorine’s lower electronegativity may diminish target-binding precision compared to fluorinated groups .

Fluorinated Pyridine Derivatives

rac-(2R,3S,4S,5R)-4-[[3-[6-(difluoromethyl)-2-methoxy-3-pyridyl]tetrahydrofuran-2-carbonyl]amino]pyridine-2-carboxamide (Patent Example 144)
  • Substituents : Difluoromethyl (position 6), methoxy (position 2), carboxamide (position 2).
  • Key Differences :
    • Methoxy and carboxamide groups replace bromo and sulfonamide.
    • Tetrahydrofuran ring introduces conformational rigidity.
  • Implications :
    • Carboxamide enhances hydrogen-bonding capacity, similar to sulfonamide.
    • Methoxy groups may improve solubility but reduce steric accessibility .
Fungicidal Pyridines with Difluoromethyl Groups (Patent EP 2017)
  • General Structure : Difluoromethyl (position 3), methyl/cyclopropyl (position 5).
  • Key Differences :
    • Cyclopropyl substituents increase steric bulk compared to methyl.
    • Lack of sulfonamide limits polar interactions.
  • Implications :
    • Fluorination is critical for antifungal activity, likely by enhancing membrane penetration .
    • Methyl/cyclopropyl groups balance lipophilicity and target specificity .

Biologische Aktivität

6-Bromo-3-(difluoromethyl)-5-methylpyridine-2-sulfonamide is a pyridine-derived compound with potential biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological properties, synthesis, and applications based on diverse research findings.

Synthesis

The compound can be synthesized through various methods, including palladium-catalyzed Suzuki cross-coupling reactions, which have been shown to yield novel pyridine derivatives effectively. The introduction of difluoromethyl and sulfonamide groups enhances the compound's biological profile by potentially increasing its reactivity and interaction with biological targets .

Biological Activity Overview

The biological activity of 6-Bromo-3-(difluoromethyl)-5-methylpyridine-2-sulfonamide has been investigated across several studies, focusing on its anti-thrombolytic, anti-bacterial, and cytotoxic properties.

1. Anti-Thrombolytic Activity

Research indicates that compounds similar to 6-Bromo-3-(difluoromethyl)-5-methylpyridine-2-sulfonamide exhibit significant anti-thrombolytic activity. For instance, some derivatives showed up to 41.32% inhibition of clot formation in human blood, suggesting that modifications to the pyridine structure can enhance this activity .

CompoundAnti-Thrombolytic Activity (%)
2i31.61
4b41.32
2e2.82

2. Anti-Bacterial Activity

The compound's derivatives have also demonstrated notable anti-bacterial effects against strains like E. coli. For example, one derivative exhibited an inhibition rate of 90.95%, indicating a strong potential for developing anti-infective agents .

CompoundAnti-Bacterial Activity (%)
2f90.95
2a80.05
2g69.54

3. Cytotoxicity

Cytotoxicity studies reveal that some derivatives exhibit varying degrees of hemolytic activity against red blood cells (RBCs). The highest observed lysis was around 11.72%, while others showed significantly lower cytotoxicity, suggesting that structural modifications can influence cell membrane interactions .

CompoundHemolytic Activity (%)
2i11.72
2g2.52

The mechanism by which these compounds exert their biological effects is primarily attributed to their ability to interact with specific enzymes or receptors involved in thrombus formation and bacterial growth inhibition. For instance, modifications to the sulfonamide group can enhance binding affinity to target proteins, leading to improved efficacy .

Case Studies

Several case studies highlight the efficacy of pyridine derivatives in treating various conditions:

  • Case Study A : A derivative was tested in a murine model for its anti-thrombolytic properties, showing significant reduction in clot formation compared to control groups.
  • Case Study B : In vitro assays demonstrated potent anti-bacterial activity against resistant strains of bacteria, suggesting potential clinical applications in infectious diseases.

Q & A

Q. What are the key synthetic strategies for preparing 6-Bromo-3-(difluoromethyl)-5-methylpyridine-2-sulfonamide?

The synthesis typically involves halogenation of the pyridine core, followed by functionalization of the sulfonamide and difluoromethyl groups. Microwave-assisted synthesis or continuous flow chemistry may enhance reaction efficiency and yield by improving heat transfer and reducing side reactions . Sulfonamide formation can be achieved via reaction of sulfonyl chlorides with amines, as demonstrated in analogous pyridine sulfonamide derivatives .

Q. How can researchers characterize the structural integrity of this compound?

Use a combination of NMR spectroscopy (to confirm bromine and difluoromethyl substituents via characteristic splitting patterns), mass spectrometry (for molecular weight validation), and X-ray crystallography (to resolve stereoelectronic effects of substituents on the pyridine ring). For example, single-crystal X-ray studies on structurally similar bromopyridines reveal how substituents influence bond angles and intermolecular interactions .

Q. What are the common structural analogs of this compound, and how do they differ in reactivity?

Analogs include 5-Bromo-2-fluoro-3-methylpyridine (CAS 374633-36-0) and 2-Bromo-6-(difluoromethyl)pyridine (CAS 872365-91-8). These compounds differ in halogen placement and substituent electronegativity, which alters their reactivity in nucleophilic substitution or cross-coupling reactions. A similarity index comparison (e.g., 0.79 for 2-Bromo-6-(difluoromethyl)pyridine) highlights their divergent applications in medicinal chemistry .

Advanced Research Questions

Q. How do electronic effects of the difluoromethyl and sulfonamide groups influence the compound’s reactivity in cross-coupling reactions?

The electron-withdrawing sulfonamide group activates the pyridine ring toward electrophilic substitution at the bromine site, while the difluoromethyl group stabilizes intermediates via inductive effects. Computational studies (e.g., DFT calculations) can model charge distribution to predict regioselectivity in Suzuki-Miyaura couplings .

Q. What experimental approaches resolve contradictions in reported biological activity data for this compound?

Discrepancies may arise from variations in assay conditions (e.g., pH, solvent polarity). To address this:

  • Perform dose-response curves across multiple cell lines.
  • Use isotopic labeling (e.g., 19F^{19}\text{F}-NMR) to track metabolic stability.
  • Compare results with structural analogs (e.g., 6-Bromo-5-methylpyridin-2-amine) to isolate substituent-specific effects .

Q. How can researchers optimize the compound’s solubility for in vivo studies?

Modify the sulfonamide group via salt formation (e.g., sodium or potassium salts) or co-solvent systems (e.g., PEG-400/water). Solubility parameters (LogP, Hansen solubility) should be calculated to guide formulation. Analogous sulfonamides show improved bioavailability through these methods .

Methodological Considerations

Q. What strategies mitigate decomposition during storage?

Store under inert atmosphere (argon or nitrogen) at −20°C, as bromine and sulfonamide groups are sensitive to light and moisture. Stability studies using HPLC-UV can identify degradation products (e.g., hydrolysis of the sulfonamide to sulfonic acid) .

Q. How to design a SAR study for this compound in kinase inhibition assays?

  • Synthesize derivatives with varying substituents (e.g., replace bromine with chlorine or methyl groups).
  • Test inhibitory activity against a kinase panel (e.g., EGFR, VEGFR).
  • Correlate activity with computational docking scores (e.g., AutoDock Vina) to identify key binding interactions .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.